Orexin receptor antagonist 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

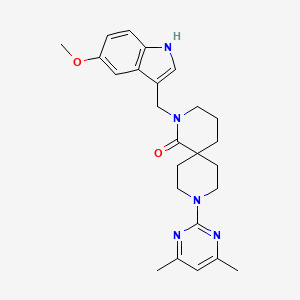

IUPAC Name |

9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTSTVGKOKZFKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Orexin Receptor 2 Antagonists in Sleep Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin (B13118510) neuropeptide system has revolutionized our understanding of sleep-wake regulation and provided a novel target for the treatment of insomnia.[1][2][3] Orexins, also known as hypocretins, are neuropeptides produced in the hypothalamus that play a crucial role in promoting wakefulness and arousal.[2][4][5] The orexin system comprises two peptides, orexin-A and orexin-B, and two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][6] Dysregulation of this system, particularly hyperactivity, is implicated in the pathophysiology of insomnia.[4][7] Orexin receptor antagonists, particularly those targeting OX2R, represent a targeted therapeutic approach to treating insomnia by dampening the wake-promoting signals of the orexin system.[2][8]

The Orexin System and Its Role in Sleep-Wake Regulation

Orexin-producing neurons are exclusively located in the lateral hypothalamus and project widely throughout the brain to areas involved in arousal, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), dorsal raphe (serotonin), and ventral tegmental area (dopamine).[9] The activation of these wake-promoting centers by orexins is critical for maintaining a consolidated wakeful state.[9]

There are two types of orexin receptors:

-

OX1R: Shows a higher affinity for orexin-A.[6][10] Its activation is thought to be involved in the suppression of REM sleep.[10][11]

-

OX2R: Binds both orexin-A and orexin-B with similar high affinity.[1][10][12] Activation of OX2R is believed to suppress both NREM and REM sleep, playing a more dominant role in the overall regulation of wakefulness.[10][11]

Mechanism of Action of Orexin Receptor 2 Antagonists

Orexin receptor 2 (OX2R) antagonists are competitive inhibitors that block the binding of the endogenous orexin peptides to OX2R.[10][13] By preventing the activation of OX2R, these antagonists reduce the downstream signaling that promotes wakefulness.[4][5][7] This leads to a decrease in the activity of wake-promoting monoaminergic and cholinergic neurons, thereby facilitating the transition to and maintenance of sleep.[8]

Unlike traditional hypnotics that often act as broad central nervous system depressants (e.g., benzodiazepine (B76468) receptor agonists), orexin receptor antagonists have a more targeted mechanism of action.[8][14] They do not directly induce sleep but rather "turn down" the overactive wakefulness signals, allowing the natural sleep-promoting processes to take over.[7][8] This targeted approach is thought to contribute to a more natural sleep architecture with less disruption of sleep stages compared to older sleep aids.[14]

Dual vs. Selective Orexin Receptor Antagonism

Orexin receptor antagonists can be classified as either dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, or selective orexin receptor antagonists (SORAs), which target either OX1R or OX2R.[2][15]

-

DORAs (e.g., Suvorexant, Lemborexant, Daridorexant): By blocking both receptors, DORAs provide a comprehensive inhibition of the orexin system.[2] This dual antagonism is effective in promoting both sleep onset and maintenance.[5][16]

-

Selective OX2R Antagonists (SORAs; e.g., Seltorexant): Given the primary role of OX2R in promoting wakefulness, selective antagonism of this receptor is a viable strategy for inducing sleep.[17] Some research suggests that selective OX2R antagonists may have a reduced tendency to alter sleep architecture compared to DORAs.[3][17]

Signaling Pathways

The binding of orexins to their receptors initiates intracellular signaling cascades. OX2R is known to couple to Gq/11 and Gi/o G-proteins.[18][19]

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[18] This cascade ultimately leads to neuronal depolarization and increased excitability.

-

Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[19][20]

By blocking the binding of orexins, OX2R antagonists prevent the initiation of these downstream signaling events, thereby reducing neuronal excitability in wake-promoting centers.

Caption: Orexin 2 Receptor Signaling Pathway and Antagonist Action.

Quantitative Data

The following tables summarize key quantitative data for selected dual orexin receptor antagonists.

Table 1: Binding Affinities and Functional Antagonism

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Kb or IC50, nM) |

| Suvorexant | OX1R | 0.55[14] | 65[14] |

| OX2R | 0.35[14] | 41[14] | |

| Lemborexant | OX1R | Not explicitly stated | Not explicitly stated |

| OX2R | Not explicitly stated | Not explicitly stated | |

| Daridorexant | OX1R | 0.47[16] | 0.5[16] |

| OX2R | 0.93[16] | 0.8[16] |

Table 2: Pharmacokinetic Properties

| Compound | Time to Peak (Tmax, hours) | Elimination Half-life (t1/2, hours) |

| Suvorexant | ~2-3[14] | 12[14] |

| Lemborexant | ~1-3[21] | 17-55[21] |

| Daridorexant | ~1-2[16] | 8[16] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.

Methodology:

-

Membrane Preparation: Cell membranes expressing human OX1R or OX2R are prepared from stable cell lines (e.g., CHO or HEK293).

-

Radioligand: A radiolabeled orexin receptor ligand (e.g., [125I]-orexin-A or a specific antagonist radioligand) is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional antagonist potency (Kb or IC50) of a test compound.

Methodology:

-

Cell Culture: Cells stably expressing human OX1R or OX2R are plated in microtiter plates.

-

Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound (antagonist) are added to the wells and pre-incubated.

-

Agonist Stimulation: A fixed concentration of an orexin agonist (e.g., orexin-A) is added to stimulate the receptors.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist response is determined to calculate the IC50 or Kb value.

Caption: Typical Experimental Workflow for OX2R Antagonist Evaluation.

In Vivo Sleep Studies in Animal Models

Objective: To evaluate the effect of an OX2R antagonist on sleep parameters in preclinical models.

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used. Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the recording chambers and cables.

-

Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours).

-

Drug Administration: The test compound or vehicle is administered orally or via another appropriate route at the beginning of the animals' active phase (dark period).

-

Post-Dosing Recording: EEG and EMG are continuously recorded for a defined period following drug administration.

-

Sleep Scoring: The recorded data is visually or automatically scored into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals.

-

Data Analysis: Key sleep parameters such as total sleep time (TST), wake after sleep onset (WASO), and latency to persistent sleep are calculated and compared between the drug-treated and vehicle-treated groups.[22]

Conclusion

Orexin receptor 2 antagonists represent a significant advancement in the pharmacological treatment of insomnia.[7] Their targeted mechanism of action, which involves the selective blockade of wake-promoting signals, offers the potential for improved efficacy and a more favorable safety profile compared to older hypnotics.[2][5] Continued research and development in this area, including the exploration of selective OX2R antagonists, will further refine our ability to modulate the orexin system for the effective management of sleep disorders.

References

- 1. Mechanism of action of suvorexant | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Orexin OX2 Receptor Antagonists as Sleep Aids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Suvorexant? [synapse.patsnap.com]

- 5. What is the mechanism of Lemborexant? [synapse.patsnap.com]

- 6. jcsm.aasm.org [jcsm.aasm.org]

- 7. What is the mechanism of Daridorexant? [synapse.patsnap.com]

- 8. Idorsia | Daridorexant [idorsia.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Lemborexant:Pharmacodynamics,Mechanism,Side Effects_Chemicalbook [chemicalbook.com]

- 12. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rxhive.zynapte.com [rxhive.zynapte.com]

- 14. Suvorexant - Wikipedia [en.wikipedia.org]

- 15. Orexin antagonist - Wikipedia [en.wikipedia.org]

- 16. Daridorexant - Wikipedia [en.wikipedia.org]

- 17. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]

- 18. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lemborexant - Wikipedia [en.wikipedia.org]

- 22. Orexin receptor antagonism for treatment of insomnia: a randomized clinical trial of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Sleep: A Technical Guide to the Discovery and Synthesis of Novel Selective Orexin 2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin (B13118510) system, comprising two G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, has revolutionized our understanding of sleep-wake regulation. The orexin system is a critical promoter of wakefulness, and its dysfunction is linked to sleep disorders like narcolepsy. Consequently, antagonizing orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. While dual orexin receptor antagonists (DORAs) have been successfully developed and marketed, there is a growing interest in selective OX2R antagonists (SORAs) due to the predominant role of OX2R in promoting arousal. This technical guide provides an in-depth overview of the discovery and synthesis of novel selective OX2R antagonists, detailing key experimental protocols, presenting comparative quantitative data, and visualizing critical pathways and workflows.

Orexin 2 Receptor Signaling Pathway

The orexin 2 receptor is a G protein-coupled receptor that primarily couples to Gq and Gi proteins. Upon binding of orexin-A or orexin-B, OX2R initiates a cascade of intracellular signaling events. The activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability. The coupling to Gi protein can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Caption: Orexin 2 Receptor Signaling Pathway.

Discovery Workflow for Novel Selective OX2R Antagonists

The discovery of novel selective OX2R antagonists follows a structured workflow that integrates computational and experimental approaches. The process typically begins with the identification of hit compounds through high-throughput screening (HTS) of large chemical libraries or through structure-based drug design. Hits are then subjected to a rigorous process of lead optimization, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Promising candidates are then advanced to in vivo studies to assess their efficacy and safety in animal models of sleep.

Caption: Drug Discovery Workflow for OX2R Antagonists.

Synthesis of Novel Selective OX2R Antagonists

A prominent class of novel selective OX2R antagonists is based on a pyrazole (B372694) scaffold. The synthesis of these compounds generally involves a multi-step sequence, starting from commercially available materials. A representative synthetic scheme is outlined below, leading to the formation of a key intermediate which can then be diversified to generate a library of analogues for SAR studies.

General Synthetic Scheme for Pyrazole-Based OX2R Antagonists

The synthesis typically commences with the construction of the pyrazole core, followed by the introduction of the oxazole (B20620) or a similar heterocyclic moiety, and finally, the appendage of various substituents to explore the chemical space and optimize for potency and selectivity.

Note: The following is a generalized scheme. Specific reaction conditions, reagents, and purification methods for individual compounds can be found in the cited literature and their supplementary information.

Step 1: Synthesis of the Pyrazole Intermediate The synthesis often starts with the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole ring.

Step 2: Functionalization of the Pyrazole Ring The pyrazole ring is then functionalized, for instance, by N-alkylation to introduce a side chain that can interact with the receptor.

Step 3: Construction of the Oxazole Moiety and Amide Coupling A key step is the formation of the oxazole ring, which is often coupled to the pyrazole core. This is typically followed by an amide bond formation to introduce the final aryl or heteroaryl group.

Quantitative Data of Novel Selective OX2R Antagonists

The potency and selectivity of novel orexin receptor antagonists are determined through in vitro pharmacological assays. The inhibitory constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays are key parameters used for comparison. A higher selectivity ratio (OX1R Ki / OX2R Ki or OX1R IC50 / OX2R IC50) indicates a greater preference for the OX2R.

Table 1: In Vitro Potency and Selectivity of Novel Pyrazole-Based Selective OX2R Antagonists [1][2][3][4]

| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity Ratio (OX1R/OX2R) |

| Compound 25 | 1567 | 34 | 46 |

| Compound 26 (N-analog) | >10000 | 18 | >555 |

| Compound 27 (C-analog) | 350 | 35 | 10 |

| Compound 33 | 497 | 7 | 71 |

| Compound 43 | >10000 | 2 | >5000 |

Table 2: Binding Affinities (Ki) of Selected Orexin Receptor Antagonists [1][5][6]

| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity |

| Suvorexant (DORA) | 0.55 | 0.35 | Dual |

| Almorexant (DORA) | 21 | 6.9 | Dual |

| LSN2424100 (SORA) | 393 | 4.5 | OX2R Selective |

| EMPA (SORA) | - | 1.3 | OX2R Selective |

| TCS-OX2-29 (SORA) | - | 31.6 | OX2R Selective |

Experimental Protocols

Radioligand Binding Assay for Orexin Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the orexin 1 and orexin 2 receptors.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human OX1R or OX2R.

-

Radioligand: [³H]-EMPA (for OX2R) or another suitable radiolabeled antagonist.

-

Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Test compounds and non-specific binding control (e.g., a high concentration of a known antagonist).

-

96-well plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add cell membranes (e.g., 15 µg for OX1R, 50 µg for OX2R), radioligand (e.g., ~0.25 nM [¹²⁵I]-Orexin A), and either test compound, buffer (for total binding), or non-specific binding control.[6]

-

Incubate the plate for a specified time (e.g., 90 minutes) at room temperature to reach equilibrium.[6]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to antagonize the orexin-A-induced increase in intracellular calcium in cells expressing orexin receptors.

Materials:

-

CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Orexin-A (agonist).

-

Test compounds.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight to allow for attachment and formation of a monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

-

Compound Preparation: Prepare serial dilutions of the test compounds and the orexin-A agonist in the assay buffer.

-

Assay Measurement using FLIPR:

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

It will then add the test compound (antagonist) to the wells and incubate for a short period.

-

Finally, the instrument will add the orexin-A agonist to stimulate the cells and record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.

-

The ability of the test compound to inhibit this response is quantified.

-

Generate concentration-response curves for the antagonist in the presence of a fixed concentration of the agonist (e.g., EC80).

-

Determine the IC50 value of the antagonist from the concentration-response curve using non-linear regression.

-

Conclusion

The selective antagonism of the orexin 2 receptor represents a highly promising avenue for the development of novel therapeutics for insomnia. The ongoing research in this field, driven by sophisticated medicinal chemistry strategies and robust pharmacological assays, continues to yield potent and selective antagonists with improved pharmacokinetic and safety profiles. The methodologies and data presented in this guide offer a comprehensive overview of the core principles and techniques employed in the discovery and synthesis of this important class of molecules, providing a valuable resource for professionals in the field of drug development.

References

- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure-activity-relationship, and sleep-promoting properties in rats. | Semantic Scholar [semanticscholar.org]

- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the Orexin 2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the orexin (B13118510) 2 receptor (OX2R), their functional characteristics, and the key experimental protocols used for their study. The orexin system, comprising two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep-wake states, feeding behavior, and other physiological processes.[1][2] A thorough understanding of the interactions between the endogenous ligands and OX2R is paramount for the development of novel therapeutics targeting this system.

Endogenous Ligands: Orexin-A and Orexin-B

The two endogenous ligands for the orexin receptors, orexin-A (also known as hypocretin-1) and orexin-B (also known as hypocretin-2), are derived from a common precursor protein, prepro-orexin.[1] Orexin-A is a 33-amino acid peptide with two intramolecular disulfide bridges, while orexin-B is a 28-amino acid linear peptide.[1]

While both peptides act on OX2R, they exhibit distinct binding and functional profiles. OX2R binds both orexin-A and orexin-B with similar high affinity.[3][4] This is in contrast to OX1R, which shows a significantly higher affinity for orexin-A over orexin-B.[3][4]

Quantitative Analysis of Ligand-Receptor Interactions

The binding affinities and functional potencies of orexin-A and orexin-B at the human orexin 2 receptor have been characterized through various in vitro assays. The following table summarizes key quantitative data from the literature.

| Ligand | Assay Type | Parameter | Value (pKi or pEC50) | Cell Line | Reference |

| Orexin-A | Radioligand Binding | pKi | ~8.7 | CHO | [5] |

| Orexin-B | Radioligand Binding | pKi | ~8.6 | CHO | [5] |

| Orexin-A | Calcium Mobilization | pEC50 | 9.72 | HEK293 | [6][7] |

| Orexin-B | Calcium Mobilization | pEC50 | 10.36 | HEK293 | [6][7] |

| Orexin-A | cAMP Inhibition | pEC50 | 9.54 | HEK293 | [6][7] |

| Orexin-B | cAMP Inhibition | pEC50 | 9.68 | HEK293 | [6][7] |

| Orexin-A | ERK1/2 Phosphorylation | pEC50 | 10.47 | HEK293 | [6][7] |

| Orexin-B | ERK1/2 Phosphorylation | pEC50 | 11.08 | HEK293 | [6][7] |

Orexin 2 Receptor Signaling Pathways

Activation of OX2R by its endogenous ligands initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G protein subtypes, primarily Gq and Gi, and potentially Gs, leading to the modulation of various second messenger systems.[3][4][8]

The primary signaling pathway involves the activation of Gq proteins, which in turn stimulates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][9]

OX2R also couples to Gi proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Furthermore, there is evidence suggesting that under certain conditions, OX2R can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[7][8]

Downstream of these initial events, OX2R activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating a wide range of cellular processes.[6][7]

Experimental Protocols

The characterization of endogenous ligand function at OX2R relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ligands for the receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.

-

Harvest cells and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]Orexin-A).

-

Add increasing concentrations of the unlabeled competitor ligand (Orexin-A or Orexin-B).

-

Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of ligand potency (EC50).

Methodology:

-

Cell Culture and Dye Loading:

-

Plate HEK293 cells stably expressing human OX2R in a 96-well, black-walled, clear-bottom plate.

-

Incubate the cells overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.[10]

-

-

Compound Addition and Signal Detection:

-

Wash the cells to remove excess dye.

-

Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

-

Add varying concentrations of the agonist (Orexin-A or Orexin-B) to the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each agonist concentration.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Assay

This assay measures the modulation of intracellular cAMP levels, which is indicative of Gi or Gs protein coupling.

Methodology:

-

Cell Culture and Stimulation:

-

Culture CHO or HEK293 cells stably expressing human OX2R.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi coupling, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the orexin agonist.

-

For Gs coupling, stimulate the cells with varying concentrations of the orexin agonist alone.

-

Incubate for a defined period at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration for each sample.

-

Plot the cAMP concentration (or inhibition of forskolin-stimulated cAMP for Gi) against the logarithm of the agonist concentration.

-

Fit the data to a dose-response curve to determine the EC50 or IC50 value.

-

Conclusion

The endogenous ligands, orexin-A and orexin-B, exhibit distinct but potent activities at the orexin 2 receptor, initiating a complex array of intracellular signaling events. A thorough understanding of their binding kinetics, functional potencies, and the downstream pathways they modulate is crucial for the rational design of selective and effective OX2R-targeting therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important physiological system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Orexin Receptor Multimerization versus Functional Interactions: Neuropharmacological Implications for Opioid and Cannabinoid Signalling and Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]

- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pa2online.org [pa2online.org]

- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Orexin 2 Receptor Signaling in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their cognate G-protein coupled receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of numerous physiological functions within the central nervous system (CNS).[1][2] Discovered in 1998, this system is primarily associated with the regulation of sleep and wakefulness, with its dysfunction being a hallmark of narcolepsy.[1][3] Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, influencing arousal, appetite, reward, and stress responses.[4][5]

The Orexin 2 Receptor (OX2R), in particular, plays a pivotal role in these processes.[6] It binds both Orexin-A and Orexin-B with high, nearly equal affinity, distinguishing it from OX1R, which shows a preference for Orexin-A.[3][7] The signaling cascades initiated by OX2R activation are complex and pleiotropic, involving multiple G-protein subtypes and downstream effectors. This guide provides an in-depth technical overview of the core OX2R signaling pathways, presents quantitative pharmacological data, details key experimental protocols, and visualizes these complex interactions to support advanced research and therapeutic development.

Orexin 2 Receptor: G-Protein Coupling and Downstream Cascades

The activation of OX2R by its endogenous ligands initiates a cascade of intracellular events primarily mediated by heterotrimeric G-proteins. OX2R is notably promiscuous in its coupling, engaging members from three of the four G-protein families: Gαq/11, Gαi/o, and Gαs.[1][2][8] This diverse coupling allows for a wide range of cellular responses that are often cell-type and context-dependent.[1]

The Canonical Gαq/11 Pathway

The most well-characterized signaling pathway for OX2R involves its coupling to the Gαq/11 family of G-proteins.[1][8] This interaction leads to the activation of phospholipase C (PLC).[8][9]

-

PLC Activation : Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Second Messenger Production : This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]

-

Intracellular Calcium Mobilization : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][11] This rapid increase in intracellular Ca2+ is a hallmark of orexin receptor activation.[11]

-

PKC Activation : Concurrently, DAG remains in the plasma membrane and, along with the elevated Ca2+, activates Protein Kinase C (PKC).[9][11] Activated PKC can then phosphorylate a multitude of substrate proteins, leading to diverse cellular effects, including the modulation of ion channel activity and gene expression.

Gαi/o and Gαs Pathway Modulation

In addition to Gαq, OX2R can also couple to Gαi/o and Gαs proteins, leading to the modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels.[1][3]

-

Gαi/o Coupling : When OX2R couples to Gαi/o, the αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP production. This pathway can counteract the effects of Gαs-coupled receptors.[3]

-

Gαs Coupling : Conversely, coupling to Gαs activates adenylyl cyclase, which converts ATP to cAMP.[1] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates various cellular targets.[12]

The choice of G-protein coupling can be influenced by the specific ligand, the cellular environment, and the presence of interacting proteins, a phenomenon known as biased agonism.[1] For instance, in some cellular systems, Orexin-A shows a bias towards Gαs- and Gαi-mediated pathways, while Orexin-B favors the Gαq pathway for ERK activation.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

A significant downstream consequence of OX2R activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the MAPK pathway.[12] This activation is not tied to a single G-protein but can be initiated through multiple inputs, including Gαq/PKC, Gαs/PKA, and Gαi cascades.[11][12]

-

Gαq-dependent ERK Activation : The Gαq/PLC/PKC cascade is a primary driver of ERK activation.

-

Gαs/Gαi-dependent ERK Activation : Both Gαs and Gαi pathways can also contribute to ERK phosphorylation, highlighting the complexity and integration of these signaling networks.[12]

-

β-Arrestin Scaffolding : Beyond G-proteins, β-arrestins can be recruited to the activated OX2R. These proteins not only mediate receptor desensitization and internalization but can also act as scaffolds for signaling complexes, including those that lead to ERK activation.

The activation of ERK1/2 is a crucial step in translating OX2R signaling into long-term changes in neuronal function, including synaptic plasticity and gene expression.

Quantitative Pharmacology of OX2R

The interaction of ligands with OX2R can be quantified to understand their affinity, potency, and efficacy. This data is critical for drug development and for dissecting the physiological roles of the orexin system.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference Cell Type |

| Orexin-A | Human OX2R | Ca²⁺ Release | pEC₅₀ | 9.72 | CHO cells |

| Human OX2R | IP Accumulation | pEC₅₀ | 9.28 | CHO cells | |

| Human OX2R | ERK1/2 Activity | pEC₅₀ | 10.47 | CHO cells | |

| Human OX2R | cAMP Inhibition | pEC₅₀ | 9.54 | CHO cells | |

| Human OX2R | cAMP Activation | pEC₅₀ | 7.72 | CHO cells | |

| Orexin-B | Human OX2R | Ca²⁺ Release | pEC₅₀ | 10.36 | CHO cells |

| Human OX2R | IP Accumulation | pEC₅₀ | 9.84 | CHO cells | |

| Human OX2R | ERK1/2 Activity | pEC₅₀ | 11.08 | CHO cells | |

| Human OX2R | cAMP Inhibition | pEC₅₀ | 9.68 | CHO cells | |

| Human OX2R | cAMP Activation | pEC₅₀ | 7.85 | CHO cells | |

| Suvorexant | Human OX2R | Ca²⁺ Assay | IC₅₀ | 55 nM | CHO cells |

| [¹²⁵I]-Orexin A | Human OX2R | Radioligand Binding | Kᵢ (Suvorexant) | 63 nM | CHO cells |

Data compiled from multiple sources, showcasing the variability in potency across different signaling readouts, a hallmark of functional selectivity.[1][13]

Experimental Protocols for Studying OX2R Signaling

Investigating the intricate signaling pathways of OX2R requires robust and specific experimental methodologies. Below are detailed protocols for two key techniques used in the field.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following OX2R activation, typically reflecting Gαq pathway engagement.

1. Cell Culture and Plating:

-

Culture HEK-293 or CHO-K1 cells stably expressing the human OX2R in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

24 hours prior to the assay, seed cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well.

2. Dye Loading:

-

Aspirate the culture medium from the wells.

-

Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-3 AM at 2-4 µM).

-

Add 100 µL of loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of orexin agonists (e.g., Orexin-A, Orexin-B) or antagonists in assay buffer (HBSS with 20 mM HEPES).

-

For antagonist mode, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

4. Data Acquisition:

-

Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Add 25 µL of the compound solution to the wells.

-

Immediately begin recording the fluorescence signal every 1-2 seconds for a period of 2-3 minutes.

5. Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to a maximal agonist response (e.g., 1 µM Orexin-A) and a vehicle control.

-

Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol quantifies the activation of the MAPK pathway by measuring the level of phosphorylated ERK1/2 (pERK).

1. Cell Culture and Treatment:

-

Culture and seed OX2R-expressing cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Treat cells with the desired concentration of orexin agonist for a specific time course (e.g., 0, 2, 5, 10, 30, 60 minutes). A common time point for maximal activation is 5-10 minutes.[12]

2. Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

5. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager or X-ray film.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-ERK to total ERK for each sample and normalize to the untreated control.

Conclusion

The Orexin 2 Receptor is a highly complex signaling hub in the central nervous system. Its ability to promiscuously couple with multiple G-protein families—Gαq, Gαi, and Gαs—and subsequently activate diverse downstream effectors like PLC, PKC, and the MAPK/ERK cascade, allows for nuanced and powerful modulation of neuronal activity.[1][11][12] This signaling diversity underlies the critical role of OX2R in fundamental physiological processes, from maintaining wakefulness to regulating complex behaviors.[4][7][14] A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for the continued development of novel therapeutics targeting the orexin system for disorders such as insomnia, narcolepsy, and potentially anxiety and depression.[15]

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin increases the neuronal excitability of several brain areas associated with maintaining of arousal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. Orexin 2 receptor stimulation enhances resilience, while orexin 2 inhibition promotes susceptibility, to social stress, anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

The Orexin 2 Receptor: A Technical Guide to its Core Role in Wakefulness and Arousal

Audience: Researchers, scientists, and drug development professionals.

Abstract

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of sleep-wake states. This technical guide focuses on the physiological role of the OX2R in promoting and maintaining wakefulness and arousal. It synthesizes findings from genetic, pharmacological, and interventional studies, presenting quantitative data, detailed experimental methodologies, and an overview of the receptor's signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the orexin system.

Introduction: The Orexin System and the Primacy of OX2R in Arousal

The discovery of the orexin (also known as hypocretin) system unveiled a master regulator of vigilance states located in the lateral hypothalamus. Orexin-producing neurons project widely throughout the brain, innervating key arousal centers. The loss of these neurons is the primary cause of narcolepsy type 1, a disorder characterized by excessive daytime sleepiness and cataplexy, underscoring the system's vital role in maintaining wakefulness.[1][2]

While both orexin receptors, OX1R and OX2R, are involved in orexin signaling, they exhibit distinct anatomical distributions and physiological functions.[2][3] Genetic and pharmacological evidence strongly indicates that OX2R plays a more pivotal role in the regulation of sleep and wakefulness.[4] Mice lacking the OX2R gene exhibit a narcoleptic-like phenotype with sleep-wake fragmentation, a condition that is less severe in OX1R knockout mice, which have an almost normal sleep-wake cycle.[4][5] This suggests that OX2R is the principal mediator of orexin's arousal-promoting effects.

Quantitative Data on OX2R Function in Wakefulness

The role of OX2R in wakefulness has been quantified through various preclinical models, including genetic knockouts and the administration of selective antagonists. The following tables summarize key findings from these studies.

Table 1: Effects of OX2R Antagonism on Sleep-Wake Architecture in Mice

| Compound | Dose (mg/kg, p.o.) | Time Period | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference | | --- | --- | --- | --- | --- | --- | | C1m (Selective OX2R Antagonist) | 30 | 6h post-administration (Dark Period) | -17.2% | Increased | Minimal effect |[4] | | C1m (Selective OX2R Antagonist) | 90 | 6h post-administration (Dark Period) | -22.6% | Increased | Minimal effect |[4] | | Suvorexant (Dual Orexin Receptor Antagonist) | 30 | 6h post-administration (Dark Period) | Decreased | Increased | Increased |[4] | | MK-1064 (Selective OX2R Antagonist) | 30 | 2h post-administration (Active Phase) | Decreased | Increased | Increased |[6] |

Table 2: Phenotypes of Orexin System Knockout Mice

| Mouse Model | Key Sleep-Wake Phenotype | Comparison to Wild-Type | Reference |

| Orexin Knockout (OXKO) | Less time in active, theta-rich wake; more time in transition zones between states. | Wake and NREM sleep states are less distinct. | [7] |

| OX1R Knockout | Almost normal sleep-wake cycle. | Mild or no abnormality. | [2][5] |

| OX2R Knockout | Narcolepsy-like symptoms, including sleep fragmentation. | Phenotype is less severe than prepro-orexin or double receptor knockout mice. | [4][5] |

OX2R Signaling Pathways in Arousal

OX2R is a G-protein coupled receptor (GPCR) that binds both orexin-A and orexin-B with high affinity.[2] Its activation in neurons is primarily excitatory and is mediated through multiple signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i), a key event in neuronal excitation.[1][8] Additionally, OX2R can couple to Gi/o proteins, which can modulate cAMP levels.[1][2][8] The activation of these pathways ultimately leads to the depolarization of the neuron and an increase in its firing rate, contributing to a state of arousal. Orexin neurons themselves express OX2R, creating a positive feedback loop that may serve to sustain neuronal activity and maintain prolonged wakefulness.[10][11]

Figure 1: Simplified OX2R signaling cascade leading to neuronal excitation.

Key Experimental Protocols for Studying OX2R Function

Understanding the role of OX2R in wakefulness relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key approaches.

EEG/EMG Recording for Sleep-Wake Analysis in Rodents

This protocol is fundamental for assessing the effects of genetic or pharmacological manipulation of OX2R on sleep architecture.

-

Objective: To continuously record brain electrical activity (EEG) and muscle tone (EMG) to define states of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Methodology:

-

Surgical Implantation:

-

Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Expose the skull and implant gold-plated screws to serve as EEG electrodes over the frontal and parietal cortices.[12][13]

-

Insert two gold wires into the nuchal (neck) muscles to serve as EMG electrodes.[12][13]

-

Solder the electrode leads to a connector, which is then fixed to the skull with dental cement.

-

Allow the animal a recovery period of at least one week.[12]

-

-

Habituation and Recording:

-

House the mouse individually in a sound-attenuated recording chamber.

-

Connect the head-mounted connector to a recording cable attached to a commutator (slip ring), allowing free movement.[14]

-

Habituate the animal to the recording cable for 2-3 days.[14]

-

Record EEG/EMG signals continuously. The signals are amplified, filtered (e.g., 0.5-100 Hz for EEG, 10-100 Hz for EMG), and digitized (e.g., at 250 or 500 Hz).[13][15]

-

-

Data Analysis:

-

Divide the recordings into epochs (typically 4-10 seconds).[14][16]

-

Use sleep scoring software to automatically or manually classify each epoch as wake, NREM, or REM based on standard criteria:

-

Wake: Low-amplitude, high-frequency EEG; high EMG tone.[13]

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG tone.

-

REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG tone).

-

-

Quantify parameters such as total time in each state, bout duration, and number of state transitions.

-

-

Figure 2: Experimental workflow for EEG/EMG-based sleep analysis in rodents.

Optogenetic Manipulation of Orexin Neurons

This technique allows for the precise temporal control of orexin neuron activity to establish causal links between their firing and changes in arousal state.

-

Objective: To selectively activate or inhibit orexin neurons using light and observe the immediate effects on sleep-wake behavior.

-

Methodology:

-

Vector Delivery:

-

Use a transgenic mouse line where Cre recombinase is expressed specifically in orexin neurons (e.g., orexin-Cre mice).[17]

-

Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-dependent gene for a light-sensitive opsin (e.g., Channelrhodopsin-2 (ChR2) for activation, Halorhodopsin (HaloR) for inhibition) into the lateral hypothalamus.[18][19]

-

Surgically implant an optic fiber cannula above the injection site.

-

Allow several weeks for viral expression and recovery.

-

-

Stimulation and Recording:

-

Data Analysis:

-

Analyze EEG/EMG data to identify state transitions that are time-locked to the light stimulation.

-

Compare sleep-wake parameters during stimulation periods to baseline periods. For example, optogenetic activation of orexin neurons has been shown to increase the probability of transitioning from sleep to wakefulness.[18]

-

-

Chemogenetic (DREADD) Manipulation of Orexin Neurons

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) provide a less invasive method for modulating neuronal activity over longer timescales than optogenetics.

-

Objective: To selectively and chronically activate or inhibit orexin neurons through the systemic administration of a synthetic ligand.

-

Methodology:

-

Vector Delivery:

-

Similar to optogenetics, use orexin-Cre mice and stereotactically inject an AAV carrying a Cre-dependent gene for a DREADD receptor into the lateral hypothalamus.[20][21]

-

hM3Dq: An excitatory Gq-coupled receptor for activation.

-

hM4Di: An inhibitory Gi-coupled receptor for inhibition.

-

-

Allow at least one month for receptor expression.[20]

-

-

Activation and Monitoring:

-

Administer the inert ligand, typically clozapine-N-oxide (CNO) or another DREADD agonist, via intraperitoneal (i.p.) injection.[20][21]

-

Monitor sleep-wake states using EEG/EMG recordings. Activation of orexin neurons via hM3Dq increases wakefulness, while inhibition via hM4Di increases NREM sleep.[21]

-

-

Validation:

-

Post-experiment, perform immunohistochemistry for c-Fos, an immediate-early gene product, to confirm that CNO administration led to the activation of DREADD-expressing orexin neurons.[20]

-

-

Calcium Imaging of Orexin Neurons

This method allows for the direct visualization of the activity of orexin neuron populations in real-time.

-

Objective: To measure changes in intracellular calcium, a proxy for neuronal activity, in orexin neurons during different behavioral states or in response to stimuli.

-

Methodology:

-

Sensor Delivery:

-

Inject an AAV carrying a gene for a genetically encoded calcium indicator (e.g., GCaMP) under the control of an orexin-specific promoter or in a Cre-dependent manner in orexin-Cre mice.[22]

-

-

Imaging Preparation:

-

In Vitro (Slice): Prepare acute hypothalamic brain slices and perform imaging using a fluorescence microscope while simultaneously recording membrane potential with patch-clamp electrophysiology to correlate fluorescence changes with action potentials.[22]

-

In Vivo: Implant a microendoscope (GRIN lens) above the lateral hypothalamus to allow imaging in freely behaving animals.

-

-

Data Acquisition and Analysis:

-

Record fluorescence changes (ΔF/F) from individual orexin neurons.[22]

-

Correlate the timing of calcium transients with the animal's behavior (e.g., transitions from sleep to wake) or the presentation of arousing stimuli.

-

-

Conclusion and Future Directions

The Orexin 2 Receptor is unequivocally a central component of the brain's arousal system. Its primary role in the maintenance of wakefulness and the stabilization of sleep-wake states is well-established through extensive research. The methodologies outlined in this guide represent the core techniques that have enabled these discoveries and continue to drive the field forward.

For drug development professionals, the selective antagonism of OX2R has proven to be a successful strategy for the treatment of insomnia.[4][6] Conversely, the development of OX2R agonists holds immense promise as a mechanistically targeted therapy for narcolepsy and other disorders of hypersomnolence.[23] Future research will likely focus on refining our understanding of the downstream circuits activated by OX2R and exploring the potential for biased agonism to develop therapeutics with improved efficacy and side-effect profiles. The continued application of advanced techniques like in vivo calcium imaging and circuit-mapping will be instrumental in achieving these goals.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 15. hajim.rochester.edu [hajim.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. Optogenetic identification of hypothalamic orexin neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. New Approaches for the Study of Orexin Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Pyrazole-Based Orexin 2 Receptor Antagonists: A Technical Guide

Introduction

The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, plays a pivotal role in regulating sleep-wake cycles, appetite, and other physiological processes.[1] Antagonism of the orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for the treatment of insomnia. This has led to the development of dual orexin receptor antagonists (DORAs) and, more recently, selective orexin 2 receptor antagonists (2-SORAs). Pyrazole-based scaffolds have proven to be a fertile ground for the discovery of potent and selective OX2R antagonists. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of pyrazole (B372694) derivatives, culminating in the identification of a potent and orally bioavailable 2-SORA.

Core Structure-Activity Relationship (SAR) Analysis

The development of potent pyrazole-based OX2R antagonists often begins with a high-throughput screening (HTS) hit, which is then systematically modified to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the dissection of the lead compound into distinct regions, allowing for focused optimization of each part. For the purposes of this guide, we will consider a representative pyrazole scaffold divided into three key components: Part A (pyrazole N1-substituent) , Part B (central pyrazole core) , and Part C (amide moiety) .

General SAR Workflow

The logical progression of a typical SAR study for optimizing a lead compound is depicted below.

Caption: A generalized workflow for the discovery and optimization of pyrazole-based OX2R antagonists.

Quantitative SAR Data

The following tables summarize the structure-activity relationship for a series of pyrazole-based orexin 2 receptor antagonists. The data includes inhibitory concentrations (IC50) for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, as well as metabolic stability in human and rat liver microsomes.

Table 1: SAR of Modifications in Part A (N1-Substituent of Pyrazole)

| Compound | R Group (Part A) | OX1R IC50 (µM) | OX2R IC50 (µM) |

| 1 | 5-acetylfuran-2-ylmethyl | 2.0 | 2.0 |

| 2 | Phenyl | >10 | >10 |

| 3 | 2-pyridyl | 5.6 | 3.4 |

| 4 | 2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl | 0.035 | 0.005 |

Table 2: SAR of Modifications in Part C (Amide Moiety)

| Compound | R' Group (Part C) | OX1R IC50 (µM) | OX2R IC50 (µM) |

| 4 | 5-(m-tolyl)oxazole-4-carboxamide | 0.035 | 0.005 |

| 5 | 5-phenylisoxazole-4-carboxamide | 0.120 | 0.015 |

| 6 | 2-phenylpyrimidine-5-carboxamide | 0.080 | 0.010 |

Table 3: In Vitro Metabolic Stability of Optimized Compounds

| Compound | Human Liver Microsome (% remaining after 30 min) | Rat Liver Microsome (% remaining after 30 min) |

| 1 | <10 | <10 |

| 4 | 85 | 75 |

| 5 | 65 | 55 |

| 6 | 78 | 68 |

Orexin 2 Receptor Signaling Pathway

The orexin 2 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, orexin-A or orexin-B, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: Simplified signaling pathway of the orexin 2 receptor (OX2R) and the mechanism of action of pyrazole-based antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Orexin Receptor (OX1R and OX2R) Antagonism Assay (FLIPR)

This assay determines the potency of compounds to inhibit the orexin-A-induced calcium mobilization in cells expressing either human OX1R or OX2R.

-

Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

-

Compound Addition and Agonist Challenge:

-

Test compounds are serially diluted in buffer.

-

The dye-loaded cell plates are placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

The test compound is added to the wells, and the plate is incubated for a specified period.

-

An EC80 concentration of orexin-A is then added to stimulate the receptors.

-

-

Data Analysis:

-

The change in fluorescence intensity, corresponding to intracellular calcium concentration, is measured over time.

-

The inhibitory effect of the compound is calculated as a percentage of the response to orexin-A alone.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Human and Rat Liver Microsomal Stability Assay

This assay assesses the metabolic stability of compounds in the presence of liver microsomes, providing an indication of their susceptibility to phase I metabolism.

-

Incubation Mixture Preparation:

-

A reaction mixture is prepared containing pooled human or rat liver microsomes, a NADPH-regenerating system (to support cytochrome P450 activity), and phosphate (B84403) buffer (pH 7.4).

-

-

Compound Incubation:

-

The test compound (at a final concentration of 1 µM) is added to the pre-warmed reaction mixture to initiate the reaction.

-

The mixture is incubated at 37°C.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Reaction Termination and Sample Processing:

-

The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Cytochrome P450 (CYP) 3A4 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme.

-

Incubation Conditions:

-

Human liver microsomes are incubated with a specific CYP3A4 probe substrate (e.g., midazolam) and a NADPH-regenerating system in a phosphate buffer.

-

The test compound is added at various concentrations.

-

-

Direct Inhibition:

-

The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a short period.

-

The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

-

The IC50 value for direct inhibition is determined by plotting the percentage of inhibition against the test compound concentration.

-

-

Time-Dependent Inhibition (TDI):

-

The test compound is pre-incubated with the liver microsomes and NADPH-regenerating system for a longer period (e.g., 30 minutes) to allow for the formation of any reactive metabolites that may irreversibly inhibit the enzyme.

-

The probe substrate is then added, and the reaction proceeds for a short period.

-

The formation of the metabolite is quantified, and the IC50 value is determined.

-

A significant shift in the IC50 value after pre-incubation indicates time-dependent inhibition.

-

In Vivo Sleep Model in Rats

This model assesses the sleep-promoting effects of the compounds in a preclinical setting.

-

Animal Preparation:

-

Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages (wakefulness, NREM sleep, REM sleep).

-

The animals are allowed to recover from surgery and are habituated to the recording chambers.

-

-

Compound Administration:

-

The test compound or vehicle is administered orally at the beginning of the dark phase (the active period for rats).

-

-

EEG/EMG Recording and Analysis:

-

EEG and EMG signals are continuously recorded for a defined period (e.g., 6 hours) post-dosing.

-

The recorded data is scored into 10-second epochs as wake, NREM sleep, or REM sleep using specialized software.

-

-

Data Analysis:

-

The total time spent in each sleep-wake state is calculated for each treatment group.

-

The effects of the compound on sleep latency (time to fall asleep), sleep efficiency, and the duration and number of sleep bouts are analyzed and compared to the vehicle control group.

-

Conclusion

The systematic exploration of the structure-activity relationship of pyrazole-based compounds has led to the identification of potent and selective orexin 2 receptor antagonists. By optimizing the substituents on the pyrazole core and the amide moiety, significant improvements in potency, selectivity, and metabolic stability have been achieved. The lead compounds from these studies demonstrate promising in vivo efficacy in promoting sleep in rodent models, highlighting the therapeutic potential of this chemical class for the treatment of insomnia. Further development and clinical evaluation of these pyrazole-based 2-SORAs are warranted.

References

Orexin 2 receptor distribution and expression in the mammalian brain

An In-depth Technical Guide to Orexin (B13118510) 2 Receptor (OX2R) Distribution and Expression in the mammalian brain

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Orexin System and the Orexin 2 Receptor

The orexin system is a critical neuromodulatory network originating from a specific population of neurons in the lateral hypothalamus.[1][2][3] These neurons synthesize the precursor peptide prepro-orexin, which is cleaved into two active neuropeptides: orexin-A (OX-A) and orexin-B (OX-B).[1] These peptides exert their effects by activating two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2][3] While OX1R shows a higher affinity for OX-A, OX2R binds both OX-A and OX-B with similar high affinities.[1]

The orexin system is a key regulator of a wide array of physiological functions, including sleep and wakefulness, feeding behavior, reward processing, energy homeostasis, and stress responses.[2][4][5] The loss of orexin-producing neurons is the primary cause of the sleep disorder narcolepsy type 1, highlighting the system's essential role in maintaining arousal.[1] Given its pivotal functions, particularly in wakefulness, the OX2R is a major target for the development of novel therapeutics for sleep disorders and other neurological conditions.[1][6]

A detailed understanding of OX2R protein and mRNA distribution is essential for elucidating the mechanisms of action of orexin-targeted drugs.[6] However, this has been historically challenging due to the lack of highly specific and reliable antibodies for immunohistochemistry.[4][6] Consequently, knowledge of OX2R distribution relies heavily on techniques such as in situ hybridization to map mRNA expression and in vitro autoradiography to visualize receptor protein binding sites.[4][6]

Distribution and Expression of Orexin 2 Receptor (OX2R)

OX2R is widely distributed throughout the mammalian central nervous system, with notable expression in regions that regulate arousal, motivation, and homeostasis.[1][7] While there is some overlap with OX1R, the distribution of OX2R has distinct features.[7]

Key Regions of OX2R Expression:

-

Arousal Centers: High levels of OX2R are found in the monoaminergic nuclei that are crucial for maintaining wakefulness. This includes the histaminergic tuberomammillary nucleus (TMN) of the hypothalamus, the serotonergic raphe nuclei (both dorsal and median), and the noradrenergic locus coeruleus.[1] The dense expression in these areas underscores the significant role of OX2R in promoting arousal.[1]

-

Hypothalamus: Besides the TMN, other hypothalamic nuclei show significant OX2R expression, including the suprachiasmatic nucleus (SCN), which is critical for circadian regulation.[1]

-

Limbic System: High densities of OX2R are observed in limbic structures such as the hippocampus (CA1 and dentate gyrus) and the nucleus accumbens shell, implicating OX2R in learning, memory, and reward processing.[1]

-

Cerebral Cortex: OX2R is expressed across various cortical areas, including the cingulate and insular cortices.[1] A notable finding from autoradiography studies is the previously unrecognized high expression in the retrosplenial cortex.[1][6]

-

Other Regions: Moderate to high expression is also found in the pontine nuclei, cortical amygdala, and various thalamic nuclei.[1] In contrast, the dopaminergic ventral tegmental area (VTA) shows relatively low levels of OX2R protein expression.[1]

It is important to note that mRNA and protein levels do not always correlate perfectly. Studies have shown higher OX2R protein levels than expected from mRNA data in regions like the cerebellum and hippocampus, while the reverse was true for the adrenal and pituitary glands.[1] Furthermore, species-specific differences exist; for example, OX1R and OX2R mRNA distributions show variations between diurnal Nile grass rats and nocturnal mice in brain regions related to sleep, emotion, and cognition.[8]

Quantitative Data: OX2R Protein Distribution in the Rat Brain

The following table summarizes the relative density of OX2R protein in various regions of the adult rat brain, as determined by in vitro autoradiography using the selective OX2R antagonist [³H]-EMPA.[1]

| Brain Region | Anatomical System | Relative OX2R Density |

| Cerebral Cortex | ||

| Cingulate Cortex | Limbic System | High |

| Insular Cortex | Limbic System | High |

| Retrosplenial Cortex | Limbic System | High |

| Frontal Cortex | Neocortex | Moderate |

| Somatosensory Cortex | Neocortex | Moderate |

| Basal Ganglia | ||

| Nucleus Accumbens (Shell) | Limbic System / Motor | High |

| Caudate Putamen | Motor System | Moderate |

| Hippocampal Formation | ||

| CA1 Field | Limbic System | High |